An In-Depth Technical Guide to the Physicochemical Properties of D,L-Homotryptophan
An In-Depth Technical Guide to the Physicochemical Properties of D,L-Homotryptophan
Introduction: The Significance of D,L-Homotryptophan in Modern Research
D,L-Homotryptophan, a homologue of the essential amino acid tryptophan, is a molecule of considerable interest to researchers, particularly in the fields of medicinal chemistry and drug development. Its structural similarity to tryptophan, with the key difference of an additional methylene group in its side chain, provides a unique scaffold for probing biological systems and developing novel therapeutics. As a racemic mixture, D,L-homotryptophan serves as a versatile starting material for the synthesis of more complex molecules and for studying stereospecific interactions in enzymatic and receptor-binding processes.[1] Understanding its fundamental physicochemical properties is paramount for its effective application, from designing synthetic routes to predicting its behavior in biological milieu. This guide offers a comprehensive overview of these properties, supported by established experimental methodologies, to empower scientists in their research endeavors.
Core Physicochemical Characteristics
A foundational understanding of D,L-Homotryptophan begins with its basic molecular and physical properties. These parameters are critical for everything from calculating molar concentrations to predicting solid-state behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [2][3] |
| Molecular Weight | 218.25 g/mol | [2][3] |
| Appearance | Off-white solid | [3] |
| Melting Point | 308 °C (with decomposition) | [3] |
| Boiling Point | 457.1 °C | [2] |
| Synonyms | α-Amino-γ-(3-indole)-butyric acid, α-Amino-1H-indole-3-butanoic acid | [2] |
| Storage | 2°C - 8°C, in a well-closed container | [2] |
These fundamental properties underscore the stability of the molecule at ambient temperatures and provide a baseline for its handling and storage in a laboratory setting.
Solubility Profile: A Key Determinant of Application
The solubility of D,L-Homotryptophan is a critical parameter that dictates its utility in various experimental settings, from in vitro assays to synthetic chemistry. While specific quantitative solubility data for D,L-Homotryptophan is not extensively published, its solubility profile can be inferred from its structure and from data available for the closely related D,L-tryptophan.
As an amino acid, D,L-Homotryptophan's solubility is expected to be highly dependent on pH.[4] In acidic solutions, the amino group is protonated, and in basic solutions, the carboxylic acid group is deprotonated, both of which increase water solubility.[5] The lowest solubility is anticipated at its isoelectric point (pI), where the molecule exists as a zwitterion with no net charge.
Expected Solubility in Common Solvents:
-
Water: Moderately soluble, with solubility significantly influenced by pH.[6] For L-tryptophan, the solubility in water at 25°C is approximately 11.4 g/L.[6] The additional hydrophobic methylene group in homotryptophan might slightly decrease its aqueous solubility compared to tryptophan.
-
Ethanol: Sparingly soluble. The solubility of amino acids in alcohols is generally low.[7]
-
Dimethyl Sulfoxide (DMSO): Expected to be soluble. DMSO is a versatile solvent capable of dissolving many organic molecules, including amino acids.[6][8]
-
Dilute Acids and Bases: Soluble due to the formation of charged species.[5]
Experimental Protocol: Determination of Aqueous Solubility
The following protocol outlines a standard shake-flask method for determining the solubility of D,L-Homotryptophan in an aqueous buffer.[1]
Caption: Workflow for Solubility Determination
Causality in Experimental Design: Continuous agitation and a prolonged equilibration time are crucial to ensure that the solution reaches true thermodynamic equilibrium, providing an accurate measure of solubility. The use of a standard curve in the analytical step is a self-validating system, ensuring the accuracy of the concentration measurement.
Acid-Base Properties: Understanding Ionization
-
pKa₁ (α-COOH): ~2.3 - 2.4
-
pKa₂ (α-NH₃⁺): ~9.3 - 9.4
The additional methylene group in homotryptophan is not expected to significantly alter these values, as it is relatively distant from the ionizable centers.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a robust method for determining the pKa values of amino acids.[9][10]
Caption: Potentiometric Titration Workflow
Expertise in Interpretation: The titration curve of a diprotic amino acid like homotryptophan will exhibit two buffering regions. The center of the first buffering region corresponds to pKa₁, and the center of the second corresponds to pKa₂.[11] The isoelectric point (pI) can be calculated as the average of pKa₁ and pKa₂.[11]
Spectroscopic Properties: A Fingerprint of the Molecule
Spectroscopic techniques provide invaluable information about the structure and electronic properties of D,L-Homotryptophan.
UV-Visible Spectroscopy
The UV-Vis spectrum of D,L-Homotryptophan is dominated by the absorbance of the indole ring. Similar to tryptophan, it is expected to exhibit a strong absorption maximum around 280 nm.[12][13]
Expected UV-Vis Absorption Maxima (in neutral aqueous solution):
-
λ_max1: ~280 nm
-
λ_max2: ~220 nm
The molar extinction coefficient at 280 nm is a useful parameter for quantifying the concentration of D,L-Homotryptophan in solution, provided no other chromophores are present.[14]
Infrared (IR) Spectroscopy
The IR spectrum of D,L-Homotryptophan will display characteristic absorption bands corresponding to its functional groups.
Expected Characteristic IR Peaks:
-
~3400 cm⁻¹: N-H stretching of the indole ring.[15]
-
~3000-3200 cm⁻¹: N-H stretching of the protonated amino group.
-
~2900-3000 cm⁻¹: C-H stretching of the alkyl chain.
-
~1600-1660 cm⁻¹: C=O stretching of the carboxylate group.[15]
-
~1500-1600 cm⁻¹: N-H bending of the amino group.
-
~1400-1500 cm⁻¹: Aromatic C=C stretching of the indole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of D,L-Homotryptophan. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the functional groups and the aromatic indole ring.
Expected ¹H NMR Signals (in D₂O):
-
Aromatic protons of the indole ring: ~7.0-7.8 ppm.
-
α-proton (CH-NH₂): ~3.8-4.2 ppm.
-
β- and γ-protons (CH₂-CH₂-indole): ~2.0-3.0 ppm.
Expected ¹³C NMR Signals (in D₂O):
-
Carbonyl carbon (COO⁻): ~175-180 ppm.
-
Aromatic carbons of the indole ring: ~110-140 ppm.
-
α-carbon (CH-NH₂): ~55-60 ppm.
-
β- and γ-carbons (CH₂-CH₂-indole): ~25-35 ppm.
Stability and Degradation
Like tryptophan, D,L-Homotryptophan is susceptible to degradation, particularly through oxidation of the indole ring.[16] Exposure to heat, light, and oxidizing agents can lead to the formation of colored degradation products.[17] Therefore, it is recommended to store D,L-Homotryptophan in a cool, dark place and to use solutions promptly. For applications requiring long-term storage of solutions, the use of antioxidants and protection from light are advisable.[16]
Chiral Separation
As a racemic mixture, the separation of the D- and L-enantiomers of homotryptophan is often necessary for stereospecific studies. Techniques such as chiral chromatography (e.g., using a protein-based stationary phase like bovine serum albumin) and capillary electrophoresis with chiral selectors (e.g., cyclodextrins) are effective methods for resolving the enantiomers.[5][18]
Conclusion
This technical guide provides a comprehensive overview of the key physicochemical properties of D,L-Homotryptophan, grounded in established scientific principles and experimental methodologies. A thorough understanding of its solubility, acid-base characteristics, spectroscopic signature, and stability is essential for its successful application in research and development. By providing not only the data but also the rationale behind the experimental protocols, this guide aims to equip researchers with the knowledge and tools necessary to confidently work with this important amino acid analogue.
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